REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])(=O)[C:2]1[C:3](=CC=CC=1)[OH:4].[CH2:19]([C:27](C1C=CC=CC=1)=[C:28](OC)C([O-])=O)[CH2:20][CH2:21][CH2:22]CCCC.O1[SiH2]O[SiH2]O[SiH2]O[SiH2]O[SiH2]1>>[CH3:28][CH2:27][CH2:19][CH2:20][CH2:21][CH2:22][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][O:10][CH2:1][CH2:2][CH2:3][OH:4]
|
Name
|
C12-C15 alkyl benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OCCCCCCCC
|
Name
|
octylmethoxycinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(=C(C(=O)[O-])OC)C1=CC=CC=C1
|
Name
|
cyclopentasiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1[SiH2]O[SiH2]O[SiH2]O[SiH2]O[SiH2]1
|
Name
|
polyamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCCCCCCCOCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |